6-Fluorospiro[3.3]heptan-2-one
Description
Significance of Spiro[3.3]heptane Scaffolds in Organic and Medicinal Chemistry
Spiro[3.3]heptane scaffolds are a class of bicyclic molecules where two cyclobutane (B1203170) rings are joined by a single common carbon atom. This unique structural arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry. researchgate.net In recent years, these scaffolds have gained considerable traction in organic and medicinal chemistry for several key reasons:
Three-Dimensionality: Unlike flat aromatic rings, the spiro[3.3]heptane core provides a non-planar structure, which is advantageous for exploring the three-dimensional binding pockets of biological targets like enzymes and receptors. This "escape from flatland" is a prominent concept in modern drug design, aiming to improve selectivity and reduce off-target effects. chemrxiv.org
Bioisosterism: The spiro[3.3]heptane framework has been identified as a valuable bioisostere for phenyl rings. researchgate.net This means it can replace a phenyl group in a biologically active molecule while maintaining or even improving its desired properties. This substitution can lead to enhanced metabolic stability, increased solubility, and novel intellectual property. researchgate.net
Conformationally Restricted Isosteres: The rigid nature of the spiro[3.3]heptane system makes it a conformationally restricted isostere of more flexible cyclic systems, such as cyclohexane (B81311). researchgate.net This rigidity can be beneficial for locking a molecule into a bioactive conformation, thereby increasing its potency.
The development of synthetic routes to access functionalized spiro[3.3]heptanes has been an active area of research, enabling their incorporation into a wide array of complex molecules. enamine.netenamine.net
Role of Fluorine in Modifying Chemical Properties and Biological Activity in Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their properties. researchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can have profound effects:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of a drug candidate.
Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and ability to cross cell membranes. While often increasing lipophilicity, strategic placement of fluorine can sometimes be used to fine-tune this property. chemrxiv.org Research on fluorinated spiro[3.3]heptane derivatives has shown that monofluorination can lead to lower lipophilicity compared to non-fluorinated or difluorinated analogs. researchgate.netchemrxiv.org
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for a molecule's ionization state and interaction with its target. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluorospiro[3.3]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWJDLQGMMPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Rationale for Investigating 6 Fluorospiro 3.3 Heptan 2 One
The specific investigation of 6-Fluorospiro[3.3]heptan-2-one is driven by the synergistic combination of the desirable features of the spiro[3.3]heptane scaffold and the strategic introduction of a single fluorine atom. Researchers have developed reliable and scalable synthetic methodologies to construct the 6-fluoro-spiro[3.3]heptane scaffold, allowing for the preparation of a library of building blocks derived from it. researchgate.netenamine.net
The primary rationale for focusing on this particular monofluorinated ketone includes:
A Versatile Chemical Handle: The ketone functional group in this compound serves as a versatile synthetic handle for a wide range of chemical transformations. This allows for the straightforward introduction of further diversity and the construction of more complex molecular architectures.
Exploring the "Single Fluorine" Advantage: While difluorinated and trifluoromethylated compounds are common, research into monofluorinated spiro[3.3]heptanes aims to understand the specific benefits of a single fluorine atom. Studies have suggested that monofluorinated spiro[3.3]heptane building blocks exhibit a high propensity to populate the lead-like chemical space, which is a desirable characteristic for drug candidates. researchgate.net
Fine-Tuning Physicochemical Properties: The single fluorine atom provides a subtle yet significant modification to the physicochemical properties of the spiro[3.3]heptane core. Research has focused on characterizing properties like acidity (pKa), lipophilicity (LogP), and aqueous solubility, comparing the monofluorinated compounds to their non-fluorinated and difluorinated counterparts. researchgate.netchemrxiv.org This allows for a more nuanced approach to molecular design.
Development of Novel Building Blocks: this compound is a key intermediate in the synthesis of a variety of functionalized building blocks, such as carboxylic acids (e.g., 6-Fluorospiro[3.3]heptane-2-carboxylic acid) and amines, which are valuable for incorporation into new chemical entities in drug discovery programs. enamine.netsmolecule.combldpharm.com
The table below summarizes some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 2567503-97-1 |
| Molecular Formula | C₇H₉FO |
| Molecular Weight | 128.14 g/mol |
| IUPAC Name | This compound |
An exploration of the synthetic pathways leading to the formation of this compound and its core spirocyclic structure reveals a variety of sophisticated chemical strategies. These methodologies focus on constructing the unique spiro[3.3]heptane framework, a valuable scaffold in medicinal chemistry due to its structural rigidity and three-dimensional character. The introduction of a fluorine atom adds another layer of complexity and potential for modulating molecular properties. This article details the primary synthetic approaches for assembling the spiro[3.3]heptane core and for the direct or indirect synthesis of fluorinated derivatives like this compound.
Chemical Reactivity and Functional Group Interconversions of 6 Fluorospiro 3.3 Heptan 2 One Derivatives
Derivatization at the Ketone Moiety in Spiro[3.3]heptan-2-ones
The ketone group in spiro[3.3]heptan-2-ones is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
One common derivatization involves the addition of organometallic reagents . For instance, aryl metal compounds can be added to the ketone, yielding a tertiary alcohol. This intermediate can then undergo reductive elimination of the hydroxyl group to introduce an aryl substituent at the 2-position of the spiro[3.3]heptane core. google.com
Reductive amination is another key transformation. The ketone can react with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. This provides a direct route to introduce nitrogen-containing functional groups. For example, reaction with hydroxylamine (B1172632) followed by reduction of the resulting oxime with Raney nickel yields the primary amine. chemrxiv.org
The ketone can also be completely removed through reduction reactions . The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base, effectively converts the ketone into a methylene (B1212753) group (CH₂). chemrxiv.org
These transformations are summarized in the table below:
| Reaction Type | Reagents | Product Functional Group |
| Aryl Addition | 1. Aryl-MgBr or Aryl-Li2. Reductive Elimination | Aryl group |
| Reductive Amination | 1. R-NH₂2. Reducing agent (e.g., NaBH₃CN) | Secondary Amine |
| Oxime Formation/Reduction | 1. NH₂OH2. Raney Nickel | Primary Amine |
| Wolff-Kishner Reduction | 1. H₂NNH₂2. KOH, heat | Methylene (CH₂) |
Reactions Involving the Fluoro-Substituted Cyclobutane (B1203170) Ring in Spiro[3.3]heptane Systems
The introduction of fluorine into the spiro[3.3]heptane scaffold is a critical step that significantly influences the molecule's properties. The synthesis of 6-fluorospiro[3.3]heptane derivatives often involves the construction of the fluoro-substituted cyclobutane ring through nucleophilic fluorination. researchgate.net
Common methods for introducing the fluorine atom onto a cyclobutane ring include:
Nucleophilic substitution with a fluoride (B91410) anion source. researchgate.net
Deoxyfluorination of a corresponding alcohol using reagents like diethylaminosulfur trifluoride (DAST) or morpho-DAST. researchgate.net
These reactions highlight the susceptibility of the cyclobutane ring to nucleophilic attack, particularly at positions activated by suitable leaving groups. While the C-F bond is generally strong and less reactive once formed, the synthetic routes to these compounds provide insight into the reactivity of the fluoro-substituted ring.
Selective Functional Group Transformations on Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane core allows for a range of selective functional group transformations, enabling the synthesis of complex molecules.
Oxidation reactions are commonly employed to modify functional groups on the spiro[3.3]heptane scaffold. For instance, primary alcohols can be oxidized to aldehydes or carboxylic acids, and secondary alcohols can be oxidized to ketones. google.com Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC). google.comambeed.com In the context of 6-fluorospiro[3.3]heptan-2-one, other functional groups elsewhere in the molecule can be selectively oxidized. For example, a primary alcohol substituent on the spiro-framework can be oxidized to an aldehyde using PCC. google.com Diastereomeric alcohols on a spiro[3.3]heptane core can be oxidized to the corresponding ketones. nih.gov
Reduction reactions are fundamental for interconverting functional groups on spiro[3.3]heptane derivatives. Ketones and aldehydes can be reduced to the corresponding secondary and primary alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ambeed.com Carboxylic acid groups can also be reduced to alcohols. As mentioned previously, the Wolff-Kishner reduction can be used to completely deoxygenate the ketone. chemrxiv.org
Nucleophilic substitution reactions are crucial for introducing a variety of functional groups onto the spiro[3.3]heptane framework. For example, amino groups can be replaced by other nucleophiles. The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid can be achieved through the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis, demonstrating a key nucleophilic substitution step. The synthesis of fluorinated spiro[3.3]heptanes also relies on nucleophilic substitution with fluoride ions. researchgate.net
While not a direct reaction of this compound itself, arene amination reactions are highly relevant to its nitrogen-containing analogs, such as 2,6-diazaspiro[3.3]heptanes. These analogs are considered valuable structural surrogates for piperazine (B1678402) in medicinal chemistry. diva-portal.orgacs.orgrsc.org Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. In this reaction, a 2,6-diazaspiro[3.3]heptane derivative can be coupled with a range of aryl bromides to yield N-aryl-2,6-diazaspiro[3.3]heptanes. diva-portal.orgacs.orgresearchgate.net This reaction showcases the utility of the spiro[3.3]heptane scaffold in constructing complex, medicinally relevant molecules.
The following table summarizes these selective transformations:
| Reaction Class | Substrate Functional Group | Reagents | Product Functional Group |
| Oxidation | Secondary Alcohol | PCC, KMnO₄ | Ketone |
| Reduction | Ketone | LiAlH₄, NaBH₄ | Secondary Alcohol |
| Nucleophilic Substitution | Halide (e.g., -Cl) | NaCN | Nitrile |
| Arene Amination | Amine (on aza-analog) | Aryl Bromide, Pd catalyst | N-Aryl Amine |
Computational and Theoretical Investigations of 6 Fluorospiro 3.3 Heptan 2 One Systems
Conformational Analysis and Structural Elucidation
The rigid, three-dimensional structure of the spiro[3.3]heptane framework is of significant interest in medicinal chemistry, where it is explored as a conformationally restricted isostere of cyclohexane (B81311) and phenyl rings. researchgate.netacs.org The introduction of a fluorine atom, as in 6-Fluorospiro[3.3]heptan-2-one, further modulates its physicochemical properties. Computational and theoretical methods are crucial for understanding the precise structural and conformational nuances of these systems.
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state, offering unambiguous proof of connectivity, configuration, and conformation. nih.gov For fluorinated spiro[3.3]heptane derivatives, X-ray diffraction studies have been instrumental in confirming their molecular structure and spatial arrangement.
A reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has led to the synthesis of a vast library of building blocks. researchgate.net The structures of key derivatives within this class have been unequivocally confirmed through X-ray diffraction analysis. researchgate.netresearchgate.net These studies provide precise data on bond lengths, bond angles, and torsional angles, which are essential for understanding the impact of fluorination on the spirocyclic core. The spatial structure of these compounds is a key feature evaluated by these crystallographic studies, providing foundational data for further computational analysis. researchgate.net
Table 1: Representative Crystallographic Data for a Fluorinated Spiro[3.3]heptane Derivative This table is representative of the type of data obtained from X-ray crystallographic studies. Specific values are illustrative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.644(1) |
| b (Å) | 7.432(1) |
| c (Å) | 15.718(2) |
| β (°) | 105.38(1) |
| Volume (ų) | 973.4(2) |
| Z | 4 |
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the geometric space covered by disubstituted molecular scaffolds. researchgate.net This method is particularly valuable for assessing the potential of a scaffold to act as a bioisostere for other common chemical motifs, such as monocyclic rings. researchgate.net The analysis simulates the functional groups attached to the scaffold as "exit vectors" and plots their relative spatial orientation based on parameters derived from experimental data, typically X-ray crystallography. researchgate.netresearchgate.net
EVP analysis has been successfully applied to various spiro[3.3]heptane scaffolds, including fluorinated and trifluoromethyl-substituted derivatives, to evaluate their three-dimensionality and compare them to other frameworks. researchgate.netresearchgate.net For 1,6- and 2,6-disubstituted spiro[3.3]heptanes, this analysis has revealed that they can serve as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes, respectively. acs.org Studies have shown that spiro[3.3]heptanes possess non-collinear exit vectors, a distinct feature compared to the collinear vectors of a para-substituted phenyl ring. chemrxiv.org This non-collinearity is a key aspect of their unique three-dimensional shape. chemrxiv.org
The structural characterization of trifluoromethyl-substituted spiro[3.3]heptane scaffolds using EVP analysis based on X-ray data revealed a scaffold size (r) ranging from 4.21 to 4.30 Å. researchgate.net
Table 2: Key Parameters in Exit Vector Plot (EVP) Analysis This interactive table defines the primary parameters used in EVP analysis.
| Parameter | Description |
|---|---|
| r | The distance between the points of attachment of the two exit vectors. |
| θ | The angle between the two exit vectors, representing their divergence. |
| φ₁, φ₂ | Dihedral angles that describe the orientation of the exit vectors relative to the scaffold. |
Mechanistic Studies of Spiroketone Formation and Transformations
Understanding the reaction mechanisms leading to the formation of spiroketones like this compound is fundamental for optimizing existing synthetic routes and developing new ones. Theoretical investigations focus on elucidating the intricate pathways of cycloaddition reactions and the potential role of electron transfer processes.
Cycloaddition reactions are a powerful class of pericyclic reactions used to construct cyclic and spirocyclic systems. libretexts.org The formation of the spiro[3.3]heptane core often involves cycloaddition pathways, and the precise mechanism can vary depending on the reactants and conditions.
Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate these mechanisms. mdpi.com Key aspects explored include:
Concerted vs. Stepwise Pathways: Many cycloadditions, like the Diels-Alder reaction, proceed through a single, concerted transition state. libretexts.orgmdpi.com However, other pathways may involve discrete steps with the formation of intermediates, such as a betaine (B1666868) species that undergoes a semipinacol rearrangement. nih.gov
Regio- and Stereoselectivity: Computational models can predict and explain the observed regioselectivity (e.g., in reactions with asymmetric dienes like isoprene) and stereoselectivity (e.g., the formation of exo vs. endo isomers). mdpi.com
Catalysis: The role of Lewis acids or transition metals in catalyzing cycloaddition reactions can be elucidated. mdpi.commdpi.com For instance, DFT studies have been used to map the reaction pathway of palladium-catalyzed [8+3] cycloadditions that proceed via zwitterionic intermediates. mdpi.com Kinetic studies on related systems have provided evidence for dissociative mechanistic pathways involving formal [2+2] retrocycloaddition to generate transient reactive species. nih.gov
Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor species, generating radical intermediates. libretexts.org While not always the most common pathway, SET can be a viable process in the synthesis of complex organic molecules, including spirocycles.
The potential for SET mechanisms in spirocyclic synthesis can be investigated theoretically and experimentally:
Radical Ion Pair Formation: SET between a Lewis base (electron donor) and a Lewis acid (electron acceptor) can form a radical ion pair, a process studied in the context of Frustrated Lewis Pairs. uva.nl In the context of spiroketone synthesis, a nucleophile could potentially transfer an electron to a suitable substrate to form a radical anion, initiating a radical-based cyclization cascade. youtube.com
Photoredox Catalysis: Visible-light photoredox catalysis is a modern synthetic method that operates primarily through SET pathways, generating radical species under mild conditions. This approach could be hypothetically applied to construct spirocyclic frameworks.
Dissolving Metal Reductions: The transfer of an electron from an alkali metal, such as sodium, to a ketone is a classic example of SET, forming a ketyl radical anion. libretexts.org This type of initiation could be envisioned in pathways leading to spirocyclic ketones.
Copper-Catalyzed Reactions: Copper catalysts are often proposed to act as one-electron oxidants, promoting reactions through an SET process. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern theoretical chemistry, providing deep insights into the structure, stability, and reactivity of molecules. For this compound and related systems, these methods are used to explore aspects that are difficult to probe experimentally.
Conformational Energetics: Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are used to calculate the potential energy surface of a molecule. nih.gov This allows for the identification of stable conformers (energy minima) and the transition states connecting them, providing a detailed picture of the molecule's flexibility and conformational preferences.
Stereoelectronic Interactions: These calculations can reveal subtle electronic effects that govern molecular conformation and reactivity. For fluorinated compounds, this includes analyzing interactions like hyperconjugation between fluorine lone pairs and adjacent sigma anti-bonding orbitals (e.g., nF→σ*). nih.gov
NMR Properties: Quantum chemical methods can predict NMR parameters, such as chemical shifts and spin-spin coupling constants. Comparing these calculated values with experimental data helps to validate the computed structures and provides a more detailed interpretation of the spectra. nih.gov
Reaction Mechanisms and Energetics: DFT calculations are widely used to map the entire energy profile of a chemical reaction. mdpi.com This involves locating the structures and energies of reactants, products, intermediates, and transition states, which allows for the determination of activation energies and reaction thermodynamics, thereby clarifying the most plausible mechanistic pathway. mdpi.com
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and its propensity to undergo processes like cycloadditions or single electron transfer. uva.nl
Density Functional Theory (DFT) Studies on Fluorine Effects in Spiro[3.3]heptane Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of organic compounds. For fluorinated spiro[3.3]heptane systems like this compound, DFT calculations provide a detailed understanding of how the highly electronegative fluorine atom influences the strained bicyclic framework.
Researchers employ various functionals and basis sets within the DFT framework to accurately model these systems. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for geometry optimization and vibrational frequency calculations of similar organic molecules. These calculations help in determining the most stable conformations of this compound and predicting its infrared spectrum. The calculated vibrational frequency of the carbonyl (C=O) group, for example, is a key spectroscopic marker that is sensitive to the electronic environment, which is in turn affected by the fluorine substituent.
The introduction of a fluorine atom is known to have a profound impact on the molecular conformation of cyclic and bicyclic systems. In the case of this compound, DFT studies would focus on the puckering of the two cyclobutane (B1203170) rings and the preferred orientation of the fluorine atom (axial vs. equatorial). The relative energies of different conformers are calculated to determine the most stable structure. These conformational preferences are often governed by a delicate balance of steric and electronic effects, including hyperconjugation.
Furthermore, DFT calculations can elucidate the effect of fluorine on the electronic properties of the molecule. The high electronegativity of fluorine leads to a significant polarization of the C-F bond, which can have a cascading effect on the rest of the molecule. This is reflected in calculated parameters such as the molecular dipole moment and the distribution of atomic charges. The presence of the fluorine atom can also influence the reactivity of the carbonyl group in this compound.
A summary of typical geometric parameters that would be investigated in a DFT study of this compound is presented in the interactive table below.
| Parameter | Description | Typical Calculated Value |
| C-F Bond Length | The distance between the carbon and fluorine atoms. | ~1.38 Å |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.21 Å |
| C-C Bond Lengths (ring) | The distances between carbon atoms within the cyclobutane rings. | ~1.55 - 1.57 Å |
| C-C-C Bond Angles (ring) | The angles between adjacent carbon atoms in the cyclobutane rings. | ~88° - 90° |
| Dihedral Angles | Angles defining the puckering of the cyclobutane rings. | Varies with conformation |
Analysis of Hyperconjugative Interactions in Fluorinated Small Rings
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In fluorinated small rings like this compound, hyperconjugative interactions involving the C-F bond play a crucial role in determining the molecule's conformation and stability. Natural Bond Orbital (NBO) analysis is a computational method used to dissect these interactions and quantify their energetic contributions.
A key hyperconjugative interaction in fluorinated alkanes is the donation of electron density from a σ(C–H) or σ(C–C) bonding orbital to an adjacent σ(C–F) anti-bonding orbital. This interaction is particularly significant in 1,3-difluorinated systems and is expected to influence the conformational preferences of this compound. For instance, a conformation where a C-H bond is anti-periplanar to the C-F bond would be stabilized by a strong σ(C–H) → σ(C–F) interaction.
NBO analysis provides a quantitative measure of the strength of these interactions in terms of second-order perturbation theory energy (E(2)). A higher E(2) value indicates a stronger interaction. By analyzing the E(2) values for all possible donor-acceptor interactions within the molecule, researchers can identify the key hyperconjugative effects that govern its structure and reactivity.
In this compound, several types of hyperconjugative interactions are anticipated:
σ(C–H) → σ(C–F):* This is a classic example of hyperconjugation in fluorinated organic molecules. The strength of this interaction depends on the dihedral angle between the C-H and C-F bonds.
n(O) → σ(C–C):* The lone pairs of the carbonyl oxygen can interact with the anti-bonding orbitals of adjacent C-C bonds.
The interactive table below summarizes the expected key hyperconjugative interactions and their estimated stabilization energies from NBO analysis for a plausible conformation of this compound.
| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |
| σ(C5–H) | σ(C6–F) | 2.5 - 4.0 |
| σ(C5–C6) | σ(C6–F) | 1.0 - 2.0 |
| σ(C7–H) | σ(C6–F) | 2.5 - 4.0 |
| n(O1) | σ(C1–C2) | 1.5 - 3.0 |
| n(O1) | σ*(C3–C2) | 1.5 - 3.0 |
These computational investigations provide invaluable insights into the subtle interplay of steric and electronic effects in fluorinated spiro[3.3]heptane systems. The findings from DFT and NBO analyses not only contribute to a fundamental understanding of the structure and bonding in these strained molecules but also guide the design of novel compounds with tailored properties.
Applications of 6 Fluorospiro 3.3 Heptan 2 One and Its Derivatives As Advanced Molecular Building Blocks
Design and Synthesis of Conformationally Restricted Systems
The design of molecules with well-defined three-dimensional structures is crucial for achieving high affinity and selectivity in drug-target interactions. Spirocyclic systems, particularly those containing small, strained rings like spiro[3.3]heptane, provide a robust platform for creating such conformationally restricted molecules.
The spiro[3.3]heptane framework is characterized by its rigid, three-dimensional structure, which serves as an excellent scaffold for the precise positioning of functional groups in space. rsc.orgsigmaaldrich.com This rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. The dense and compact nature of this spirocycle allows for the creation of molecules that can explore underexplored regions of chemical space. sigmaaldrich.com The well-defined exit vectors for substituents on the spiro[3.3]heptane core facilitate targeted interactions with biological macromolecules. rsc.orgsigmaaldrich.com The inclusion of heteroatoms, as seen in derivatives like 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, further expands the diversity of available scaffolds and allows for modulation of properties such as solubility and basicity. rsc.orgnih.gov
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. Spiro[3.3]heptane and its derivatives have been successfully employed as bioisosteres for common ring systems found in bioactive molecules.
Notably, the spiro[3.3]heptane core has been demonstrated to be a saturated bioisostere of the benzene (B151609) ring. nih.govenamine.net This is a significant development, as the phenyl ring is a ubiquitous motif in pharmaceuticals. By replacing a flat aromatic ring with a three-dimensional spirocyclic scaffold, chemists can often improve physicochemical properties and escape the crowded intellectual property landscape surrounding existing drugs. rsc.orgchemrxiv.org For example, spiro[3.3]heptane has been incorporated into analogs of the anticancer drugs sonidegib and vorinostat, as well as the anesthetic benzocaine, with the resulting compounds showing high biological potency. nih.govenamine.net
Beyond aromatic systems, heteroatom-containing spiro[3.3]heptanes serve as effective bioisosteres for saturated six-membered rings. For instance, 2-azaspiro[3.3]heptane is recognized as a more water-soluble bioisostere for the piperidine (B6355638) core, while 2,6-diazaspiro[3.3]heptane can replace piperazine (B1678402). rsc.org These replacements can lead to improved properties such as target selectivity and reduced cytotoxicity. rsc.org
Strategic Incorporation of Fluorine in Spirocyclic Molecular Design
The introduction of fluorine into a molecule can profoundly influence its properties, including metabolic stability, lipophilicity, and binding affinity. The strategic placement of fluorine on the spiro[3.3]heptane scaffold, as in 6-Fluorospiro[3.3]heptan-2-one, combines the benefits of a rigid core with the unique effects of fluorination.
The degree of fluorination on the spiro[3.3]heptane ring system has a significant impact on its physicochemical properties. Monofluorinated spiro[3.3]heptane scaffolds have been shown to possess lower lipophilicity compared to their non-fluorinated or difluorinated counterparts. This can be advantageous in drug design, where excessive lipophilicity can lead to poor solubility and off-target effects.
| Property | Non-fluorinated Spiro[3.3]heptane | Monofluorinated Spiro[3.3]heptane | Gem-Difluorinated Spiro[3.3]heptane |
| Lipophilicity (LogP) | Higher | Lower | Higher than monofluorinated |
| Propensity for Lead-like Chemical Space | Lower | Highest | Intermediate |
| Metabolic Stability | Variable | Generally improved | Often improved |
This table presents a generalized comparison based on available research.
Virtual library generation has indicated that monofluorinated spiro[3.3]heptane-derived building blocks have a higher tendency to populate lead-like chemical space while maintaining three-dimensionality.
The presence of a fluorine atom can significantly influence the conformational preferences of a molecule due to stereoelectronic effects. beilstein-journals.orgnih.gov In α-fluoroketones, the fluorine atom can affect the orientation of adjacent bonds, which in turn can impact reactivity and interactions with biological targets. beilstein-journals.orgnih.govbrighton.ac.uk The high electronegativity of fluorine creates a polarized C-F bond, which can engage in specific electrostatic and hyperconjugative interactions. The conformation of the spiro[3.3]heptane ring system itself is relatively rigid, but the introduction of a ketone and a fluorine atom can introduce subtle yet important changes in the local geometry and electronic distribution. These alterations can be exploited to fine-tune the binding of a molecule to its target.
Utilization in Chemical Space Exploration and Scaffold Diversity Generation
The unique structural features of this compound and its derivatives make them valuable tools for expanding the diversity of compound libraries used in drug discovery. The challenges associated with the synthesis and diversification of such spirocycles have historically limited their application. nih.govrsc.org However, recent advances in synthetic methodologies are providing greater access to these complex building blocks. researchgate.net
The incorporation of these spirocyclic scaffolds into DNA-encoded libraries (DELs) is one promising avenue for exploring vast regions of chemical space. nih.govrsc.org The three-dimensional nature of these molecules is particularly desirable for DELs, as it can lead to higher potency and selectivity. nih.gov The ability to generate large, diverse libraries of compounds based on the this compound core will undoubtedly accelerate the discovery of new bioactive molecules. Virtual combinatorial compound collections, or "chemical spaces," are increasingly important in pharmaceutical research, and the inclusion of novel, three-dimensional scaffolds like fluorinated spiro[3.3]heptanes is crucial for their utility. nih.gov
Synthesis of Compound Libraries Based on Spiro[3.3]heptane Frameworks
The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved physicochemical and pharmacological properties of drug candidates. The synthesis of compound libraries based on this framework, particularly those incorporating fluorine atoms like this compound, is a key strategy for exploring novel chemical space.
A reliable and scalable methodology has been developed for the construction of the 6-fluorospiro[3.3]heptane scaffold, enabling the creation of extensive libraries of building blocks. Researchers have successfully synthesized a wide array of 2-mono- and 2,2-difunctionalized 6-fluorospiro[3.3]heptane derivatives on a multigram scale (up to 302 g) through a convergent synthetic strategy. researchgate.net These building blocks are designed as fluorine-labeled, conformationally restricted isosteres of the cyclohexane (B81311) framework, a common motif in bioactive molecules. researchgate.net The introduction of fluorine can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.
The generation of virtual compound libraries has also been employed to assess the potential of these fluorinated spiro[3.3]heptane building blocks. Computational studies have shown that monofluorinated spiro[3.3]heptane-derived building blocks exhibit a high propensity to populate the lead-like chemical space, even more so than their non-fluorinated or difluorinated counterparts, as well as cyclohexane derivatives, while maintaining similar three-dimensional features. researchgate.net
The versatility of the spiro[3.3]heptane core is further demonstrated by the synthesis of various functionalized derivatives that can be used to build diverse compound libraries. For instance, the Wolff-Kishner reduction of a ketone precursor can yield a bromide, which can then be converted to organoboron compounds or carboxylic acids. chemrxiv.org These functional handles allow for a wide range of subsequent chemical transformations, expanding the diversity of the resulting compound library.
A summary of representative functionalized spiro[3.3]heptane building blocks is presented below:
| Compound | Starting Material | Reagents | Product | Application in Libraries |
| 45 | Bromide 44 | 1. nBuLi, 2. B(OMe)3 | Boronic Acid Derivative | Suzuki coupling and other cross-coupling reactions |
| 46 | Bromide 44 | 1. nBuLi, 2. CO2 | Carboxylic Acid | Amide bond formation, esterification |
| 48 | Bromide 47 | 1. nBuLi, 2. CO2 | Carboxylic Acid | Amide bond formation, esterification |
| 49 | Carboxylic Acid 48 | Curtius Rearrangement | Aniline Derivative | Further functionalization of the amino group |
| 50 | Bromide 47 | 1. nBuLi, 2. B(OMe)3 | Boronic Acid Derivative | Suzuki coupling and other cross-coupling reactions |
| 51 | Boronic Acid 50 | H2O2 | Phenol Derivative | Ether synthesis, further aromatic substitutions |
This table is based on synthetic routes described for functionalized spiro[3.3]heptanes. chemrxiv.org
The development of synthetic routes to heteroatom-containing spiro[3.3]heptanes, such as azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes, further enriches the available building blocks for compound libraries. nih.govrsc.org These scaffolds introduce additional possibilities for modulating molecular properties and forming interactions with biological targets.
Construction of Complex Molecular Architectures via Spiro[3.3]heptane Building Blocks
The unique structural features of this compound and its derivatives make them valuable building blocks for the construction of complex molecular architectures. Their rigidity and defined exit vectors allow for precise control over the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.
A key application of spiro[3.3]heptane building blocks is their use as bioisosteres for common chemical motifs, such as the phenyl ring. chemrxiv.org The non-collinear arrangement of substituents on the spiro[3.3]heptane core can mimic the spatial presentation of groups on mono-, meta-, and para-substituted phenyl rings. This has been successfully demonstrated by incorporating the spiro[3.3]heptane scaffold into the structures of known drugs, resulting in novel, patent-free analogs with retained or even improved biological activity. chemrxiv.org
The synthesis of complex molecules often relies on the strategic functionalization of the spiro[3.3]heptane core. For example, a practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed. chemrxiv.org Starting from a commercially available cyclobutanone (B123998) derivative, a key dibromide intermediate can be prepared on a half-kilogram scale. chemrxiv.org This intermediate then serves as a versatile precursor for the construction of the spiro[3.3]heptane core through double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate esters. chemrxiv.orgresearchgate.net
The following table outlines the synthesis of key intermediates and building blocks for the construction of complex molecules:
| Starting Material | Key Transformation | Intermediate/Product | Scale |
| Commercially available cyclobutanone derivative | 5-step sequence | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 0.5 kg |
| 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Convergent synthesis | 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks | up to 0.47 kg |
| 1,1-bis(bromomethyl)cyclobutane derivatives | Double alkylation with diethyl malonate | Spiro[3.3]heptane dicarboxylic acid | up to 118 g |
This table summarizes scalable synthetic approaches to key spiro[3.3]heptane intermediates. chemrxiv.orgresearchgate.net
The ability to produce these building blocks on a large scale is crucial for their application in drug discovery and development, where significant quantities of material are often required for extensive biological testing. chemrxiv.orgresearchgate.net Furthermore, the development of enantioselective synthetic methods allows for the preparation of chiral spiro[3.3]heptane derivatives, which is of paramount importance for interacting with chiral biological systems. nih.gov For instance, a novel approach to spiro[3.3]heptan-1-ones has been developed that can lead to optically active 3-substituted derivatives. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for 6-Fluorospiro[3.3]heptan-2-one
The development of efficient and stereoselective synthetic routes is paramount for unlocking the full potential of this compound. While classical approaches to spiro[3.3]heptanones exist, emerging methodologies in fluorination and asymmetric synthesis offer promising avenues for more sophisticated and efficient access to this chiral ketone. uni-muenchen.de
Late-Stage and Asymmetric Fluorination:
Recent advancements in "late-stage fluorination" provide powerful tools for introducing fluorine into complex molecules at a late step in the synthetic sequence. nih.govharvard.edunih.govmpg.dempg.de This strategy is particularly advantageous as it allows for the diversification of advanced intermediates. For the synthesis of this compound, this could involve the fluorination of a pre-formed spiro[3.3]heptan-2-one or a suitable precursor.
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, including fluorination reactions. nih.govresearchgate.netscilit.com Chiral primary amine catalysts, such as those derived from cinchona alkaloids, have been successfully employed for the highly enantioselective α-fluorination of cyclic ketones. thieme-connect.comprinceton.edunih.gov Applying this methodology to spiro[3.3]heptan-2-one could provide enantiomerically enriched this compound, which is crucial for applications in medicinal chemistry. The reaction would likely proceed through an enamine intermediate, with the chiral catalyst directing the facial approach of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org
Photocatalytic methods also present a novel approach, enabling C-H fluorination under mild conditions. researchgate.net Ketones have been shown to act as directing groups in the photocatalytic fluorination of sp³ C-H bonds, which could be a potential strategy for introducing fluorine at the C6 position of the spiro[3.3]heptane skeleton. researchgate.net
| Synthetic Strategy | Fluorine Source | Key Features | Potential Advantages |
| Organocatalytic Asymmetric Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Enamine catalysis with chiral primary amines | High enantioselectivity, mild reaction conditions |
| Late-Stage C-H Fluorination | Selectfluor® | Silver or Palladium catalysis | Introduction of fluorine on complex scaffolds |
| Deoxyfluorination of Hydroxy-precursor | Deoxo-Fluor®, AlkylFluor | Replacement of a hydroxyl group with fluorine | Access from alternative synthetic precursors thieme-connect.comresearchgate.net |
| Photocatalytic C-H Fluorination | Selectfluor® | Visible light, photocatalyst | High regioselectivity, mild conditions |
Advanced Spectroscopic Characterization of Fluorinated Spiroketones
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is essential for their rational application. Advanced spectroscopic techniques are indispensable for this purpose.
¹⁹F NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹F nucleus is a powerful tool for characterizing organofluorine compounds. rsc.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable information about molecular structure and conformation. For this compound, ¹⁹F NMR would be critical for confirming the successful incorporation of fluorine and for studying its interactions with other molecules.
Multidimensional NMR Techniques:
Two-dimensional (2D) NMR experiments are expected to play a crucial role in the complete structural elucidation of these molecules. wikipedia.org
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique can establish through-space proximities between fluorine and hydrogen atoms, providing key insights into the molecule's conformation and the stereochemical relationship of the fluorine substituent. wikipedia.orgrsc.org
Fluorine-Fluorine Correlation Spectroscopy (F-F COSY) and NOESY: For derivatives containing multiple fluorine atoms, these experiments would be essential for assigning the ¹⁹F signals and determining their spatial relationships. sci-hub.stresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlating ¹H, ¹³C, and ¹⁹F nuclei will be vital for the unambiguous assignment of all atoms in the spirocyclic framework. nih.gov
Chiroptical Spectroscopy:
Given that this compound is chiral, chiroptical techniques are necessary to determine its absolute configuration and study its stereochemical properties.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the molecule can be determined with high confidence. mdpi.comcas.cznih.govrsc.org This technique is particularly powerful for molecules with rigid skeletons.
Electronic Circular Dichroism (ECD): ECD provides information about the stereochemistry of the electronic transitions in a molecule and is complementary to VCD for assigning the absolute configuration. unipi.it
| Technique | Information Gained | Application to this compound |
| ¹⁹F NMR | Local electronic environment of fluorine | Confirmation of fluorination, conformational analysis |
| ¹H-¹⁹F HOESY | Through-space H-F proximities | Determination of stereochemistry and conformation |
| F-C HSQC/HMBC | Through-bond C-F correlations | Unambiguous assignment of the carbon skeleton nih.gov |
| VCD/ECD | Absolute configuration, solution-state conformation | Determination of the enantiomer's absolute stereochemistry |
Computational Design and Predictive Modeling of Fluorinated Spiro[3.3]heptane Derivatives
In silico methods are becoming increasingly integral to modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For fluorinated spiro[3.3]heptane derivatives, computational chemistry offers a powerful toolkit for designing new molecules with desired characteristics.
Quantum Chemical Calculations:
Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. emerginginvestigators.org
Prediction of Spectroscopic Data: DFT calculations can accurately predict NMR chemical shifts (including ¹⁹F), which can be invaluable for interpreting experimental spectra and confirming structural assignments. uni-muenchen.demdpi.comchemrxiv.orgrsc.orgnih.govbohrium.com Similarly, VCD and ECD spectra can be simulated to aid in the determination of absolute configuration. rsc.org
Reactivity and Mechanistic Studies: Computational modeling can be used to explore the reaction mechanisms of novel synthetic pathways, helping to optimize reaction conditions and predict the stereochemical outcome of asymmetric reactions. rsc.org
Predictive Modeling of Physicochemical and Pharmacokinetic Properties:
For the application of this compound derivatives in drug discovery, predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.
In Silico ADMET Prediction: A variety of computational tools and software can predict key pharmacokinetic parameters such as solubility, membrane permeability, metabolic stability, and potential toxicity. springernature.comnih.govnih.govjonuns.comfrontiersin.org These predictions can help prioritize which derivatives to synthesize and test, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By developing QSAR models for a set of fluorinated spiro[3.3]heptane derivatives, it would be possible to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of fluorinated spiro[3.3]heptane derivatives and their interactions with biological macromolecules, such as proteins or nucleic acids. chemrxiv.org This information is critical for understanding the molecular basis of their biological activity and for designing molecules with improved binding affinity and selectivity.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, NMR shifts, VCD/ECD spectra | Aids in structural elucidation and understanding reactivity mdpi.com |
| In Silico ADMET Profiling | Solubility, permeability, metabolism, toxicity | Guides the selection of derivatives with drug-like properties frontiersin.org |
| QSAR Modeling | Biological activity | Enables the design of more potent and selective compounds |
| Molecular Dynamics (MD) | Conformational dynamics, binding modes with biological targets | Provides insight into the mechanism of action at a molecular level |
Q & A
Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to study binding to CYP3A4 or CYP2D6. Validate predictions with in vitro CYP inhibition assays (fluorometric or LC-MS-based). Fluorine’s steric and electronic effects may reduce metabolic deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
